Methyl 5-(4-methyl-2-piperidino-5-pyrimidinyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-(4-methyl-2-piperidino-5-pyrimidinyl)-1H-pyrazole-4-carboxylate: is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-methyl-2-piperidino-5-pyrimidinyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide or tetrahydrofuran, and catalysts such as palladium on carbon or copper iodide. The reaction temperature and time are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-methyl-2-piperidino-5-pyrimidinyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 5-(4-methyl-2-piperidino-5-pyrimidinyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.
Pharmaceuticals: This compound is explored for its potential therapeutic effects in treating various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action.
Mechanism of Action
The mechanism of action of Methyl 5-(4-methyl-2-piperidino-5-pyrimidinyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-{[(4-methyl-2-piperidino-5-pyrimidinyl)carbonyl]amino}benzoate
- Methyl 4-(4-methyl-2-piperidino-5-pyrimidinyl)-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 5-(4-methyl-2-piperidino-5-pyrimidinyl)-1H-pyrazole-4-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H19N5O2 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
methyl 5-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C15H19N5O2/c1-10-11(13-12(9-17-19-13)14(21)22-2)8-16-15(18-10)20-6-4-3-5-7-20/h8-9H,3-7H2,1-2H3,(H,17,19) |
InChI Key |
QQHGDSVLDHZLSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C2=C(C=NN2)C(=O)OC)N3CCCCC3 |
Origin of Product |
United States |
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